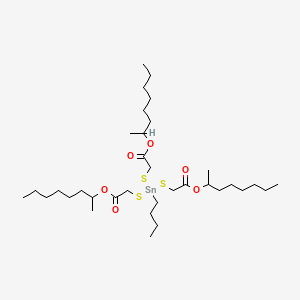

Butyltin tris(isooctyl mercaptoacetate)

Description

Properties

CAS No. |

25852-70-4 |

|---|---|

Molecular Formula |

C34H66O6S3Sn |

Molecular Weight |

785.8 g/mol |

IUPAC Name |

6-methylheptyl 2-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |

InChI |

InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

BEFRKDFWQCSRJO-UHFFFAOYSA-K |

SMILES |

CCCCCCC(C)OC(=O)CS[Sn](CCCC)(SCC(=O)OC(C)CCCCCC)SCC(=O)OC(C)CCCCCC |

Canonical SMILES |

CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |

Other CAS No. |

25852-70-4 |

physical_description |

Butyltin-tris(isooctylmercapto acetate) is a clear yellow liquid. (NTP, 1992) |

solubility |

less than 1 mg/mL at 72° F (NTP, 1992) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Butyltin Tris Isooctyl Mercaptoacetate

Routes to Monobutyltin (B1198712) Trichloride (B1173362) and Related Halides as Intermediates

The primary precursor for Butyltin tris(isooctyl mercaptoacetate) is Monobutyltin trichloride (MBTC). The industrial synthesis of this and other organotin halides typically begins with the conversion of metallic tin to tin(IV) chloride (SnCl₄) through a reaction with chlorine gas. uu.nl Subsequently, the tin-carbon bonds are formed.

One of the most common and historically significant methods for creating alkyltin halides is the redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.org This reaction involves heating tetrabutyltin (B32133) (Bu₄Sn) with tin(IV) chloride. By carefully controlling the stoichiometry of the reactants, a mixture of organotin chlorides can be produced. To favor the formation of Monobutyltin trichloride, a 1:3 molar ratio of tetrabutyltin to tin(IV) chloride is theoretically required. wikipedia.org

Redistribution Reaction Stoichiometry:

3 Bu₄Sn + SnCl₄ → 4 Bu₃SnCl

Bu₄Sn + SnCl₄ → 2 Bu₂SnCl₂

Bu₄Sn + 3 SnCl₄ → 4 BuSnCl₃

In practice, these reactions are typically conducted at elevated temperatures, such as 140°C for several hours, and often result in a mixture of mono-, di-, and tri-substituted products. patsnap.com The individual compounds, such as Monobutyltin trichloride and Dibutyltin (B87310) dichloride, are then separated based on their different boiling points through distillation. patsnap.comtianswax.com

An alternative industrial route involves the direct alkylation of tin(IV) chloride using organometallic reagents like Grignard reagents (RMgX) or organoaluminum compounds. uu.nllupinepublishers.com While Grignard reagents are effective, they can be difficult to control for partial alkylation, often leading to the fully substituted tetraalkyltin. lupinepublishers.com Organoaluminum compounds, however, allow for more controlled partial alkylation, making them suitable for the direct industrial production of alkyltin halides like Dibutyltin dichloride. lupinepublishers.com

The resulting Monobutyltin trichloride is a key intermediate, serving as the tin source for the final product. core.ac.uksigmaaldrich.com It is sometimes converted to Monobutyltin oxide through hydrolysis under alkaline conditions, which can then be used in other catalytic applications. google.comatamanchemicals.com

Synthesis of Isooctyl Mercaptoacetate (B1236969) Ligands

The ligand portion of the final compound, Isooctyl mercaptoacetate (also known as isooctyl thioglycolate), is another critical component. google.comchembk.com Its synthesis is typically achieved through one of two primary pathways. google.com

The first route involves the direct esterification of thioglycolic acid with isooctyl alcohol. google.com A more common and often higher-yielding method proceeds in two main steps. google.comchembk.comgoogle.com

Esterification: Chloroacetic acid is reacted with isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isooctyl chloroacetate (B1199739). google.comchembk.com This reaction is often carried out under reduced pressure to facilitate the removal of water and drive the reaction to completion. google.com

Sulfurization: The resulting isooctyl chloroacetate is then reacted with a sulfur-containing nucleophile. A frequent method involves reacting it with sodium thiosulfate (B1220275) to form an intermediate known as a Bunte salt. chembk.comgoogle.com This Bunte salt is subsequently hydrolyzed, typically with a strong acid like hydrochloric acid, and then reduced, often using zinc powder, to yield the final Isooctyl mercaptoacetate product. chembk.comgoogle.com

Following the reaction, the crude product is purified through washing to achieve neutrality and then subjected to vacuum distillation to isolate the pure ligand. google.com Research has shown that optimizing factors such as reactant ratios, catalyst amounts, and reaction times can lead to product yields exceeding 95%. chembk.com

| Parameter | Description | Reference |

| Starting Materials | Chloroacetic acid and isooctyl alcohol | google.comchembk.com |

| Intermediate | Isooctyl chloroacetate, Bunte salt | google.comchembk.comgoogle.com |

| Reagents | Sulfuric acid (catalyst), Sodium thiosulfate, Hydrochloric acid, Zinc powder | google.comchembk.comgoogle.com |

| Purification | Washing, Vacuum Distillation | google.com |

Reaction Pathways for the Formation of Butyltin tris(isooctyl mercaptoacetate)

The final step in the synthesis is the formation of the title compound, Butyltin tris(isooctyl mercaptoacetate). This is achieved by reacting the Monobutyltin trichloride intermediate with the Isooctyl mercaptoacetate ligand. uu.nlcore.ac.uk

Condensation Reactions with Mercaptoesters

The core of the reaction is the condensation between Monobutyltin trichloride and three equivalents of Isooctyl mercaptoacetate. nih.gov In this reaction, the three chlorine atoms on the organotin intermediate are displaced by the sulfur atom of the mercaptoacetate ligand, forming three Sn-S bonds. core.ac.uk

This type of reaction is characteristic of organotin halides, which readily react with nucleophiles like thiols. wikipedia.org The reaction results in the formation of the desired organotin mercaptide and hydrogen chloride (HCl) as a byproduct. core.ac.uk

General Reaction: BuSnCl₃ + 3 HSCH₂COOR' → BuSn(SCH₂COOR')₃ + 3 HCl (where R' = isooctyl)

Role of Coreactants in Synthesis

The production of hydrogen chloride during the condensation reaction necessitates the use of a coreactant to act as an acid scavenger. If not neutralized, the liberated HCl can promote undesirable side reactions. core.ac.uk Therefore, the reaction is typically carried out in the presence of an alkaline reagent.

Commonly used coreactants include sodium hydroxide, sodium carbonate, or ammonia (B1221849) water. google.com These bases neutralize the HCl as it is formed, driving the reaction toward the formation of the final product and preventing degradation. google.com

In some processes, particularly for mixed-metal stabilizers, sodium sulfide (B99878) is used as a coreactant. It reacts with the organotin chlorides, facilitating the subsequent reaction with the mercaptoacetate. core.ac.uk A one-step method has been developed for similar compounds where the organotin trichloride and the carboxylic acid (or mercaptoester) are mixed, and an alkaline solution is slowly added to control the pH and drive the reaction to completion. google.com This method avoids the isolation of intermediate products and can improve efficiency. google.com

Purification and Characterization Considerations in Synthetic Research

After the synthesis is complete, the final product must be isolated and purified. A typical workup procedure involves a phase separation step where the aqueous phase, containing the salt byproduct (e.g., sodium chloride), is removed. google.com The organic phase, containing the Butyltin tris(isooctyl mercaptoacetate), is then dried under reduced pressure to remove any residual water or volatile impurities. google.com A final filtration step yields the purified product, which is often a pale yellow, viscous liquid. nih.govgoogle.com

For research and quality control, the compound is characterized using various analytical techniques. While specific studies on Butyltin tris(isooctyl mercaptoacetate) are not widely detailed, standard methods for characterizing organotin compounds are employed. These include:

| Technique | Purpose |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the presence of key functional groups and the formation of Sn-S bonds. sysrevpharm.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) | To elucidate the detailed molecular structure and confirm the identity and purity of the compound. sysrevpharm.org |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, further confirming the structure. |

These characterization methods are essential to verify the successful synthesis of the target molecule and to ensure its purity meets the required specifications for its applications, such as a heat stabilizer for PVC. uu.nl

Mechanistic Studies of Butyltin Tris Isooctyl Mercaptoacetate in Polymer Stabilization

Interaction Mechanisms with Polymer Substrates

The efficacy of Butyltin tris(isooctyl mercaptoacetate) as a polymer stabilizer is rooted in its dynamic interplay with the polymer matrix. Its stabilizing action is primarily attributed to its Lewis acidity, its capacity to scavenge halogens, and its ability to substitute reactive sites within the polymer chains.

Lewis Acidity Character in Stabilization Processes

The Lewis acidity of Butyltin tris(isooctyl mercaptoacetate) is a pivotal aspect of its stabilization mechanism. iyte.edu.tr The tin atom in the organotin compound acts as a Lewis acid, enabling it to coordinate with labile chlorine atoms present at defect sites in the PVC structure. iyte.edu.tr This interaction is a precursor to the substitution reactions that prevent the initiation of thermal degradation. The Lewis acid character of Butyltin tris(isooctyl mercaptoacetate) is considered intermediate, which contributes to its effectiveness in providing both good early color and long-term stability to the polymer. iyte.edu.tr Stronger Lewis acids can lead to severe early blackening of PVC, while weaker ones may not be as effective in stabilization. iyte.edu.tr

The coordination of the organotin compound to the polymer chain facilitates the subsequent chemical processes that inhibit the degradation cascade. iyte.edu.tr This initial interaction is crucial for the targeted action of the stabilizer at the most vulnerable points in the polymer structure.

Substitution of Reactive Sites in Polymer Chains

Beyond its role as a halogen scavenger, Butyltin tris(isooctyl mercaptoacetate) plays a crucial preventative role by substituting the highly reactive allylic chlorine atoms in the PVC chain. iyte.edu.tr These labile chlorines are the primary initiation sites for the "zipper-like" dehydrochlorination reaction that leads to the formation of long, colored polyene sequences. iyte.edu.tr

The mercaptoacetate (B1236969) ligands from the organotin compound replace these chlorine atoms, forming a more stable bond with the polymer backbone. iyte.edu.tr This substitution effectively deactivates the initiation sites, preventing the unzipping of the polymer chain and preserving its structural integrity and color. iyte.edu.tr

Role in Thermal Degradation Inhibition in Polymer Systems

The thermal degradation of PVC is a significant challenge during its processing and end-use. Butyltin tris(isooctyl mercaptoacetate) is instrumental in inhibiting this degradation, primarily by interfering with the dehydrochlorination process and consequently impacting the formation of polyene sequences.

Analysis of Dehydrochlorination Processes

The dehydrochlorination of PVC is a chain reaction that results in the sequential loss of HCl and the formation of conjugated double bonds. iyte.edu.tr Butyltin tris(isooctyl mercaptoacetate) significantly retards this process. The induction period, which is the time before the rapid evolution of HCl begins, is a key measure of a stabilizer's effectiveness. Studies on similar organotin mercaptide stabilizers have shown that the induction period increases almost linearly with the concentration of the stabilizer.

The following table, based on data for a dioctyltin (B90728) mercaptide stabilizer, illustrates the effect of stabilizer concentration on the induction period of dehydrochlorination.

| Stabilizer Concentration (phr) | Induction Period (minutes) |

| 0.5 | 20 |

| 1.0 | 40 |

| 1.5 | 60 |

| 2.0 | 80 |

Data is illustrative for a dioctyltin mercaptide stabilizer and demonstrates the general principle.

This demonstrates that a higher concentration of the organotin stabilizer provides a longer safe processing window before significant degradation occurs. iyte.edu.tr

Impact on Polyene Sequence Formation

The formation of conjugated polyene sequences is the direct cause of the discoloration of PVC during thermal degradation, progressing from yellow to red, and eventually to black. iyte.edu.tr By inhibiting dehydrochlorination, Butyltin tris(isooctyl mercaptoacetate) effectively prevents the formation of these long, color-imparting polyene chains. iyte.edu.tr

Research on related organotin stabilizers, such as di-n-butyltin laurate, has shown that they can prevent the formation of longer polyene sections, thereby retarding the coloration of PVC. iyte.edu.tr While extensive polyene formation still occurs in unstabilized PVC, the presence of the organotin mercaptoacetate leads to a greater concentration of shorter, less colored polyene sequences.

The table below presents a conceptual representation of the impact of an organotin stabilizer on polyene sequence length.

| Stabilizer Presence | Predominant Polyene Sequence Length (Number of Conjugated Double Bonds) | Visual Effect |

| Unstabilized PVC | > 10 | Significant discoloration (yellow to black) |

| Stabilized PVC | < 7 | Minimal to no discoloration |

This highlights the role of Butyltin tris(isooctyl mercaptoacetate) in preserving the aesthetic and functional properties of PVC by controlling the molecular structure during thermal stress.

Oxidative Stabilization Mechanisms

The stabilization of PVC by Butyltin tris(isooctyl mercaptoacetate) involves several key mechanistic pathways that counter the oxidative degradation of the polymer matrix. These mechanisms are primarily centered around its antioxidant effects and its ability to decompose hydroperoxides, which are key intermediates in the oxidative degradation process.

Antioxidant Effects in Polymer Matrixes

The antioxidant action of Butyltin tris(isooctyl mercaptoacetate) is a critical aspect of its stabilizing function. The dehydrochlorination of PVC, a primary degradation pathway, is known to be significantly accelerated in the presence of oxygen. iyte.edu.trncsu.edu Organotin mercaptides, including Butyltin tris(isooctyl mercaptoacetate), exhibit an anti-oxidative effect that retards this process. iyte.edu.trncsu.edu This is achieved through two principal functions.

Firstly, the stabilizer reacts with and neutralizes the hydrogen chloride (HCl) that is liberated during the initial stages of PVC degradation. iyte.edu.trncsu.edu This is a crucial preventive measure, as the released HCl acts as a catalyst for further "unzipping" of the polymer chains, leading to the formation of conjugated polyene sequences that cause discoloration. iyte.edu.trncsu.edu By scavenging HCl, the autocatalytic degradation cycle is interrupted.

Secondly, and of significant importance, Butyltin tris(isooctyl mercaptoacetate) can substitute the highly reactive, labile chlorine atoms present at defect sites in the PVC chain with its more stable mercaptoacetate groups. iyte.edu.trncsu.edu This exchange reaction is a fundamental characteristic of efficient PVC heat stabilizers. The mercaptoacetate group has a lower tendency to be eliminated from the polymer backbone compared to the original chlorine atom, thus preventing the initiation of the dehydrochlorination cascade. iyte.edu.tr

Hydrogen Peroxide Decomposition Pathways

During the thermo-oxidative degradation of PVC, hydroperoxides (ROOH) are formed and are key species that can decompose to form radicals, which in turn propagate further degradation. Organotin mercaptide stabilizers like Butyltin tris(isooctyl mercaptoacetate) provide a secondary antioxidant effect by efficiently decomposing these hydroperoxides into non-radical, stable products. iyte.edu.tr

While the precise, multi-step mechanism can be complex, a representative reaction involves the interaction of the organotin mercaptide with a hydroperoxide, such as t-butyl hydroperoxide, which is often used as a model compound in studies. The organotin compound can catalytically decompose the hydroperoxide, preventing the homolytic cleavage of the oxygen-oxygen bond that would otherwise lead to the formation of highly reactive hydroxyl and alkoxyl radicals. A proposed reaction pathway is illustrated below, showcasing the decomposition of a hydroperoxide by a generic dialkyltin bis(isooctyl mercaptoacetate), which is structurally related to the subject compound.

R₂Sn(SCH₂COO-iOct)₂ + R'OOH → R₂SnO + (iOct-OOCCH₂S)₂ + R'OH

A representative reaction of an organotin mercaptide with a hydroperoxide. iyte.edu.tr

This reaction effectively transforms the potentially harmful hydroperoxide into an alcohol and other stable byproducts, thereby protecting the polymer from further radical-induced damage.

Comparative Mechanistic Efficacy with Related Organotin Stabilizers

The performance of Butyltin tris(isooctyl mercaptoacetate) as a stabilizer is best understood when compared to other organotin compounds. Within the family of butyltin mercaptoacetates, a notable performance difference exists between the mono- and di-substituted species. The performance of Dibutyltin (B87310) bis(isooctyl mercaptoacetate) is often considered the industry standard for this class of stabilizers. ncsu.edu In comparison, Monobutyltin (B1198712) tris(isooctyl mercaptoacetate) offers the advantage of providing improved early color in the stabilized PVC. However, this comes at the cost of a shortened long-term stability. ncsu.edu This trade-off is attributed to its intermediate Lewis acid character.

Organotin mercaptides, in general, demonstrate superior performance compared to other classes of stabilizers, such as metal stearates. For instance, studies comparing methyl tin mercaptide (MT), a close relative of butyltin mercaptides, with lead stearate (B1226849) (PbSt₂) and calcium/zinc (Ca/Zn) stabilizers show the superior efficacy of the mercaptide.

Table 1: Comparative Thermal Stability of PVC with Different Stabilizers

| Stabilizer Type | Decomposition Temperature (Td) at max loss (°C) | Yellowness Index (YI) after 60 min at 177°C |

|---|---|---|

| Methyl Tin Mercaptide (MT) | 314.5 | ~20 |

| Lead Stearate (PbSt₂) | 305.8 | ~40 |

| Calcium/Zinc Complex (Ca/Zn) | 302.4 | ~60 |

As the data in Table 1 indicates, the methyl tin mercaptide (MT) stabilized PVC exhibits a higher decomposition temperature and a significantly lower yellowness index after thermal aging compared to the other stabilizer systems, highlighting the superior performance of the mercaptide class. ncsu.edu The higher decomposition temperature signifies greater thermal stability, while the lower yellowness index indicates better color retention.

When compared to organotin maleates, another class of organotin stabilizers, mercaptides like Butyltin tris(isooctyl mercaptoacetate) are generally more efficient heat stabilizers. nih.gov However, organotin maleates can offer better photostability and are sulfur-free, which can be advantageous in certain applications where odor or potential sulfur-staining is a concern. ncsu.edu The choice between these stabilizers often depends on the specific performance requirements of the final PVC product, balancing the need for high heat stability, long-term performance, and initial color.

Environmental Dynamics and Transformation Pathways of Butyltin Tris Isooctyl Mercaptoacetate

Hydrolytic and Solvolytic Degradation Mechanisms

In aqueous environments, Butyltin tris(isooctyl mercaptoacetate) undergoes hydrolytic degradation, a process that involves the cleavage of chemical bonds by water molecules. This degradation is a key factor in determining the persistence and transformation of the compound in aquatic systems.

Dissociation of Mercaptoacetate (B1236969) Ligands in Aqueous Environments

The initial and primary step in the hydrolytic degradation of Butyltin tris(isooctyl mercaptoacetate) is the dissociation of the isooctyl mercaptoacetate ligands from the central tin atom. The bond between the tin and the sulfur of the mercaptoacetate group is susceptible to hydrolysis. In aqueous environments, this leads to the release of the isooctyl mercaptoacetate anions into the surrounding medium. The carbon-tin bond is comparatively more stable under these conditions.

The general reaction can be represented as the stepwise cleavage of the three mercaptoacetate ligands, leading to the formation of intermediate species and ultimately the free butyltin cation.

Formation of Butyltin Chloride and Oxide Species

Following the dissociation of the mercaptoacetate ligands, the resulting butyltin cation is highly reactive and will readily interact with other ions present in the water. In environments containing chloride ions, such as seawater or freshwater with industrial inputs, butyltin chlorides can be formed. researchgate.net

In the absence of a sufficient concentration of other anions, or under neutral to alkaline conditions, the butyltin cation will react with water to form butyltin hydroxide species. These hydroxides are often unstable and can undergo further condensation reactions to form butyltin oxides. researchgate.net These oxide species are generally less soluble in water and may precipitate out of the solution, contributing to their accumulation in sediments.

Influence of pH on Hydrolytic Stability

The stability of Butyltin tris(isooctyl mercaptoacetate) and its degradation products is significantly influenced by the pH of the surrounding aqueous environment. Generally, the hydrolytic degradation of organotin compounds is accelerated under both acidic and alkaline conditions.

While specific kinetic data for Butyltin tris(isooctyl mercaptoacetate) is not extensively available, studies on similar butyltin compounds indicate that they are less stable at acidic pH values. For instance, at a pH of 2 in seawater, the half-lives of monobutyltin (B1198712) and dibutyltin (B87310) species have been observed to be less than one day and one day, respectively. nih.gov This suggests that in acidic aquatic environments, the degradation of Butyltin tris(isooctyl mercaptoacetate) and its subsequent butyltin species would be more rapid.

Table 1: Influence of pH on the Half-life of Butyltin Species in Seawater

| Butyltin Species | pH | Half-life (days) |

| Monobutyltin | 2 | < 1 |

| Dibutyltin | 2 | 1 |

| Tributyltin | 2 | 4 |

Note: Data represents general findings for butyltin species and indicates trends in hydrolytic stability.

Photochemical Transformation Processes in Environmental Compartments

In addition to hydrolysis, Butyltin tris(isooctyl mercaptoacetate) is susceptible to photochemical transformation, a process driven by the absorption of light energy, particularly in the ultraviolet (UV) spectrum of sunlight. This degradation pathway is significant in the upper layers of aquatic environments and on terrestrial surfaces exposed to sunlight.

Kinetics of Photodegradation

The rate of photodegradation of Butyltin tris(isooctyl mercaptoacetate) is dependent on several factors, including the intensity and wavelength of light, the presence of photosensitizing substances in the environment, and the chemical properties of the compound itself. While specific quantum yields and rate constants for Butyltin tris(isooctyl mercaptoacetate) are not well-documented in publicly available literature, it is known that organotin compounds, in general, can undergo photolytic decomposition. tandfonline.com The process involves the absorption of photons, leading to the excitation of the molecule and subsequent bond cleavage.

Studies on other organotin compounds suggest that photodegradation can be a significant removal mechanism from the water column. lupinepublishers.com

Identification of Photolysis Products

The photochemical degradation of Butyltin tris(isooctyl mercaptoacetate) is expected to proceed through the cleavage of the carbon-tin bonds, a process known as dealkylation. This is in contrast to hydrolysis, which primarily affects the tin-ligand bonds. The absorption of UV radiation can provide sufficient energy to break the butyl-tin bond, leading to the formation of inorganic tin and various organic radicals.

While a definitive list of photolysis products for Butyltin tris(isooctyl mercaptoacetate) is not available, based on the degradation pathways of other organotin compounds, the expected products would include:

Dibutyltin and Monobutyltin species: Formed through the stepwise removal of butyl groups.

Inorganic tin: The ultimate degradation product of the tin atom.

Degradation products of the isooctyl mercaptoacetate ligand: The fate of the organic ligand under photochemical conditions would likely involve further oxidation and breakdown into smaller organic molecules.

One study on a similar organotin compound indicated that prolonged irradiation could lead to the formation of stannic oxychloride.

Table 2: Potential Photolysis Products of Butyltin tris(isooctyl mercaptoacetate)

| Precursor Compound | Potential Photolysis Products |

| Butyltin tris(isooctyl mercaptoacetate) | Dibutyltin species |

| Monobutyltin species | |

| Inorganic Tin | |

| Stannic oxychloride | |

| Oxidized fragments of isooctyl mercaptoacetate |

Biotic and Abiotic Degradation Pathways

The environmental persistence of Butyltin tris(isooctyl mercaptoacetate) is largely determined by its susceptibility to biotic and abiotic degradation processes. These pathways involve the sequential removal of the isooctyl mercaptoacetate and butyl groups from the tin atom.

Biodegradability Studies

Standardized biodegradability tests on organotin compounds, including those structurally similar to Butyltin tris(isooctyl mercaptoacetate), have shown them to be "inherently" biodegradable. inchem.org However, there is some ambiguity as to whether this indicates complete mineralization or simply the dissociation of the organic ligands from the tin atom. inchem.org For risk assessment and environmental modeling purposes, a default half-life of 150 days is often assumed for dialkyltins in soil. inchem.org

Laboratory studies on dialkyltins in soil have measured half-lives ranging from 120 to 150 days. inchem.org In more complex environments like forest soils, the degradation of methyltins and butyltins can be significantly slower, with estimated half-lives ranging from 6 months to as long as 15 years. inchem.org The degradation process is influenced by a variety of factors including the presence of light, temperature, and the microbial community present. nih.govresearchgate.net For instance, the lowest degradation rates for butyltin compounds in surface water were observed when samples were stored in the dark at -18°C. nih.govresearchgate.net

Microbial Transformation Pathways

The primary microbial transformation pathway for butyltin compounds is sequential dealkylation. This process involves the stepwise removal of the butyl groups from the tin atom, leading to the formation of dibutyltin (DBT) and subsequently monobutyltin (MBT) compounds. chromatographyonline.comresearchgate.net This degradation is primarily a biotic process mediated by microorganisms in soil and sediment. researchgate.net

In aquatic environments, tributyltin (TBT), a related and extensively studied butyltin compound, undergoes degradation to DBT and MBT. chromatographyonline.com This dealkylation is a key detoxification mechanism, as the toxicity of organotin compounds generally decreases with a lower number of alkyl groups attached to the tin atom.

Relative Degradation Rates of Substituted Organotins

The rate of degradation for substituted organotins is dependent on the number and nature of the organic groups attached to the tin atom. Generally, the degradation rates in soil follow the order: mono-substituted > di-substituted > tri-substituted organotins. nordmann.global This indicates that as the butyl groups are sequentially removed, the resulting degradation products (dibutyltin and monobutyltin) are more readily degraded than the parent trisubstituted compound.

The environmental conditions also play a critical role in degradation rates. For example, studies on TBT have shown that its half-life in the water column can be from several days to weeks due to photolytic and microbial degradation. frontiersin.org However, in anaerobic sediments, the half-life of TBT can extend to several years. frontiersin.org

Environmental Partitioning and Mobility

The movement and distribution of Butyltin tris(isooctyl mercaptoacetate) in the environment are governed by its partitioning behavior between water, soil, and sediment, as well as its potential to leach from stabilized materials.

Adsorption and Desorption in Sediment and Soil

Organotin compounds, including butyltins, exhibit a strong tendency to adsorb to particulate matter and sediment in aquatic environments. frontiersin.org This is due to their low water solubility and lipophilic nature. frontiersin.org Sediments, therefore, act as a significant sink for these compounds. frontiersin.org

The adsorption process is reversible, and organotins can be released back into the water column through desorption or resuspension of sediments. frontiersin.org The extent of adsorption is influenced by the organic matter content of the soil and sediment, with higher organic content leading to stronger adsorption. An additional sorption experiment was performed to refine the predicted environmental concentrations in a tiered risk assessment of methyltins, highlighting the importance of this process. nih.gov

Table 1: Measured Concentrations of Butyltin Compounds in Environmental Compartments

| Compound | Environmental Compartment | Concentration Range | Reference |

| Monobutyltin (MBT) | Water | 4.8 - 13 ng L⁻¹ | frontiersin.org |

| Dibutyltin (DBT) | Water | 0.9 - 2.4 ng L⁻¹ | frontiersin.org |

| Tributyltin (TBT) | Water | 0.4 - 0.8 ng L⁻¹ | frontiersin.org |

| Monobutyltin (MBT) | Sedimented Particles | 1.5 - 9.0 ng L⁻¹ | frontiersin.org |

| Dibutyltin (DBT) | Sedimented Particles | 0.61 - 22 ng L⁻¹ | frontiersin.org |

| Tributyltin (TBT) | Sedimented Particles | 0.05 - 1.8 ng L⁻¹ | frontiersin.org |

Note: These concentrations are for general butyltin compounds and not specifically for Butyltin tris(isooctyl mercaptoacetate).

Leaching Potentials from Stabilized Materials

Butyltin tris(isooctyl mercaptoacetate) is used as a heat stabilizer in PVC. chromatographyonline.comnordmann.global There is a potential for the leaching of this compound and its degradation products from PVC materials into the surrounding environment, such as in the case of PVC pipes (B44673) used for drinking water. chromatographyonline.com

Studies on the leaching of organotins from PVC have shown that degradation products like monomethyltin and dimethyltin can leach from PVC stabilized with methyltin compounds. nih.gov While specific studies on the leaching of Butyltin tris(isooctyl mercaptoacetate) are limited, it is expected that this compound and its degradation products, monobutyltin and dibutyltin, could also leach from stabilized PVC products. chromatographyonline.com The rate of leaching is likely to be influenced by factors such as temperature, pH, and the presence of other chemicals in the contacting medium.

Two studies have investigated the leaching of PVC additives from landfill sites and found organotins in the leachate at concentrations up to 2 µg/l as tin. inchem.org

Transport Mechanisms in Aquatic Systems

The environmental transport of Butyltin tris(isooctyl mercaptoacetate) in aquatic systems is predominantly governed by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (Log Kow). These characteristics lead to a strong tendency for the compound to partition from the water column to solid phases such as sediment and suspended particulate matter.

Once introduced into an aquatic environment, Butyltin tris(isooctyl mercaptoacetate) is unlikely to remain dissolved in the water for extended periods. Instead, it rapidly adsorbs to organic carbon and mineral surfaces present in suspended solids and bed sediments. This process is a primary mechanism for its removal from the water column and subsequent accumulation in benthic environments. The high Log Kow value, estimated to be around 12.45 for the structurally similar monobutyltin tris(2-ethylhexylthioglycolate), suggests a very strong affinity for organic matter.

The transport of this compound within aquatic systems is therefore closely linked to the movement of sediments and suspended particles. Processes such as sedimentation, resuspension, and bedload transport can move the adsorbed compound to different parts of the aquatic system. The ultimate fate is often burial in deeper sediment layers, where it may persist for longer periods.

Several environmental factors can influence the partitioning and transport of butyltin compounds. These include:

Sediment Composition: The organic carbon content of the sediment is a key factor. Sediments with higher organic carbon content will have a greater capacity to adsorb Butyltin tris(isooctyl mercaptoacetate).

pH: The pH of the water can influence the speciation of the hydrolysis products of the compound, which may affect their partitioning behavior.

Salinity: In estuarine and marine environments, salinity can impact the adsorption-desorption equilibrium of organotin compounds.

While specific experimental data on the transport of Butyltin tris(isooctyl mercaptoacetate) is limited, the behavior of other organotin compounds provides valuable insights. Studies on tributyltin (TBT) and its degradation products, dibutyltin (DBT) and monobutyltin (MBT), have consistently shown their strong association with particulate matter and sediments. nih.gov

Interactive Data Table: Partitioning of Butyltin Compounds in Aquatic Systems

| Compound | Log Kow | Sediment-Water Partition Coefficient (Kd) (L/kg) | Organic Carbon-Normalized Partition Coefficient (Koc) (L/kg) | Primary Transport Pathway |

| Butyltin tris(isooctyl mercaptoacetate) (estimated) | ~12.45 | High | High | Adsorption to sediment and suspended solids |

| Tributyltin (TBT) | 3.9 - 4.9 | 88 - 4909 | 300 - 150,000 | Adsorption to sediment and suspended solids |

| Dibutyltin (DBT) | - | - | - | Adsorption to sediment and suspended solids |

| Monobutyltin (MBT) | - | - | - | Adsorption to sediment and suspended solids |

Note: Data for TBT is provided for comparison to illustrate the general behavior of butyltin compounds. The partitioning coefficients can vary significantly depending on environmental conditions.

Characterization of Environmental Metabolites and Transformation Products

The environmental transformation of Butyltin tris(isooctyl mercaptoacetate) is initiated by rapid hydrolysis in aquatic environments. This process involves the cleavage of the tin-sulfur bonds, leading to the release of the three isooctyl mercaptoacetate ligands and the formation of the monobutyltin (MBT) cation.

The primary transformation pathway can be summarized as follows:

Hydrolysis of the Parent Compound: The ester linkages in Butyltin tris(isooctyl mercaptoacetate) are susceptible to hydrolysis. This abiotic process is expected to occur within minutes to hours upon entry into an aquatic system. The products of this initial hydrolysis are the monobutyltin trication (BuSn³⁺) and three molecules of isooctyl mercaptoacetate.

Formation of Monobutyltin Species: The highly reactive monobutyltin trication readily reacts with water to form monobutyltin hydroxide species, such as BuSn(OH)²⁺, BuSn(OH)₂⁺, and BuSn(OH)₃. Over time, these can further condense and precipitate as monobutyltin oxide (BuSnOOH or (BuSn)₂O₃). The monobutyltin moiety itself is relatively stable in water, with a hydrolysis half-life of over a year at various pH levels.

Hydrolysis of the Ligand: The released isooctyl mercaptoacetate is also subject to hydrolysis, breaking down into isooctanol and thioglycolic acid.

Biodegradation: Butyltin tris(isooctyl mercaptoacetate) is expected to be biodegradable. Microbial activity can contribute to the degradation of both the monobutyltin moiety and the organic ligands. The ultimate biodegradation product of the butyltin group is inorganic tin. The organic ligands, isooctanol and thioglycolic acid, are also susceptible to microbial degradation.

Interactive Data Table: Environmental Metabolites and Transformation Products of Butyltin tris(isooctyl mercaptoacetate)

| Parent Compound | Transformation Process | Primary Products | Secondary Products/Further Transformation |

| Butyltin tris(isooctyl mercaptoacetate) | Hydrolysis | Monobutyltin trication (BuSn³⁺), Isooctyl mercaptoacetate | - |

| Monobutyltin trication (BuSn³⁺) | Hydrolysis/Condensation | Monobutyltin hydroxide species, Monobutyltin oxide | Inorganic Tin |

| Isooctyl mercaptoacetate | Hydrolysis | Isooctanol, Thioglycolic acid | Further biodegradation |

| Isooctanol | Biodegradation | Carbon dioxide, Water | - |

| Thioglycolic acid | Biodegradation | Carbon dioxide, Water, Sulfate | - |

The environmental metabolites of Butyltin tris(isooctyl mercaptoacetate) exhibit different environmental behaviors and toxicities compared to the parent compound. The monobutyltin species are more water-soluble than the parent ester but still have a tendency to adsorb to sediments. Isooctanol has a moderate potential for bioaccumulation, while thioglycolic acid is highly water-soluble and readily biodegradable.

Studies on the degradation of related butyltin compounds have confirmed the stepwise debutylation from tributyltin to dibutyltin and then to monobutyltin, ultimately leading to inorganic tin. While Butyltin tris(isooctyl mercaptoacetate) starts at the monobutyltin stage, its core butyl-tin bond will eventually be cleaved through biological or abiotic processes, albeit at a slower rate than the initial hydrolysis of the ester linkages. The presence of monobutyltin in various environmental compartments is often attributed to the degradation of higher substituted butyltins used in applications like antifouling paints.

Advanced Analytical Methodologies for Butyltin Tris Isooctyl Mercaptoacetate and Its Derivatives

Chromatographic Techniques for Speciation and Quantification

Chromatography is a cornerstone in the analysis of organotin compounds, enabling the separation of different species from complex mixtures. This separation is critical because the properties and toxicity of organotin compounds are highly dependent on the number and nature of the organic groups attached to the tin atom.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of polar and non-volatile organotin compounds like Butyltin tris(isooctyl mercaptoacetate), a derivatization step is typically required to convert them into more volatile forms. nih.govlabrulez.com Common derivatization methods include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄) to replace anionic groups with ethyl groups. pjoes.comresearchgate.net

Hydridization: Conversion to volatile tin hydrides using reagents such as sodium borohydride (B1222165) (NaBH₄).

Alkylation: Employing Grignard reagents (e.g., pentylmagnesium bromide) to introduce alkyl groups. researchgate.net

Once derivatized, the butyltin species can be separated on a capillary GC column, often a non-polar or medium-polarity column like a DB-5 (5% phenyl-methylpolysiloxane). labrulez.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

A key aspect of GC analysis is the detector. For organotin compounds, a flame photometric detector (FPD) is frequently used. The FPD offers high selectivity for tin when equipped with a specific filter (around 610 nm), providing excellent sensitivity for trace-level detection. pjoes.com

Table 1: Typical GC-FPD Parameters for Butyltin Analysis

| Parameter | Value/Condition |

| Derivatization Reagent | Sodium tetraethylborate (NaBEt₄) |

| GC Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp. 50-80°C, ramp to 250-300°C |

| Detector | Flame Photometric Detector (FPD) with a tin-selective filter (~610 nm) |

| Carrier Gas | Helium or Hydrogen |

High-Performance Liquid Chromatography (HPLC) in Trace Analysis

High-performance liquid chromatography (HPLC) offers the advantage of analyzing thermally labile and non-volatile compounds without the need for derivatization. sciex.comsciex.com This is particularly beneficial for complex molecules like Butyltin tris(isooctyl mercaptoacetate). Reversed-phase HPLC is the most common mode used for organotin speciation.

The separation is typically achieved on a C18 column. The mobile phase composition is critical for achieving good resolution and stability of the organotin compounds. A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used. To prevent the degradation or adsorption of the analytes on the column, complexing agents such as tropolone (B20159) are often added to the mobile phase. researchgate.net Formic acid may also be included to improve peak shape and ionization efficiency when coupled with a mass spectrometer. sciex.commdpi.com

Table 2: Common HPLC Conditions for Organotin Analysis

| Parameter | Value/Condition |

| Stationary Phase (Column) | C18 (e.g., 50 mm x 3 mm, 2.6 µm particle size) |

| Mobile Phase | Gradient of water and methanol (B129727)/acetonitrile with formic acid and/or ammonium (B1175870) formate/tropolone |

| Flow Rate | 0.4 - 0.8 mL/min |

| Detector | Mass Spectrometry (MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

Hyphenated Techniques (e.g., GC-FPD, HPLC-GF AA)

To enhance selectivity and sensitivity, chromatographic systems are often coupled with element-specific detectors, a practice known as hyphenation.

GC-FPD (Gas Chromatography-Flame Photometric Detection): As mentioned earlier, this is a well-established technique for the analysis of derivatized butyltin compounds. The FPD provides high selectivity for tin, minimizing interferences from the sample matrix.

HPLC-GF-AAS (High-Performance Liquid Chromatography-Graphite Furnace Atomic Absorption): In this setup, the eluent from the HPLC column is directed to a graphite (B72142) furnace atomic absorption spectrometer. The GF-AAS provides excellent sensitivity and selectivity for tin, allowing for the quantification of individual organotin species as they elute from the column. While powerful, this technique can be complex to set up and has been somewhat superseded by mass spectrometric methods. ncsu.edu A study on the chromatographic determination of organotin compounds in marine invertebrates utilized HPLC-GFAAS to detect tributyltin and dibutyltin (B87310) compounds. ncsu.edu

Other significant hyphenated techniques include GC coupled with mass spectrometry (GC-MS) and HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) or tandem mass spectrometry (LC-MS/MS), which are discussed in the following sections due to their dual role in both quantification and structural elucidation. sciex.comsciex.com

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopic techniques are indispensable for confirming the chemical structure of Butyltin tris(isooctyl mercaptoacetate) and for identifying its degradation products and metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. While specific NMR studies on the degradation of Butyltin tris(isooctyl mercaptoacetate) are not widely available in the public literature, the principles of NMR can be applied to investigate such processes. For instance, ¹H NMR can be used to monitor the changes in the chemical environment of the protons in the molecule as it degrades. A patent for heterocyclic organotin compounds, which were compared to Butyltin tris(isooctyl mercaptoacetate) as a PVC stabilizer, utilized proton NMR data to confirm the structure of the synthesized compounds. chromatographyonline.com

In a hypothetical degradation study, one might observe changes in the signals corresponding to the isooctyl mercaptoacetate (B1236969) ligands, potentially indicating hydrolysis or oxidation. The appearance of new signals could signify the formation of degradation products such as dibutyltin or monobutyltin (B1198712) derivatives. The integration of NMR signals can also provide quantitative information about the relative amounts of the parent compound and its degradation products over time. Studies on the thermal degradation of PVC stabilized with organotin mercaptides suggest that the stabilizer's effectiveness is related to its chemical transformations within the polymer matrix. researchgate.netresearchgate.net

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a highly sensitive and selective technique for identifying and quantifying compounds by measuring their mass-to-charge ratio. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a formidable tool for identifying unknown compounds in complex mixtures, such as metabolites of Butyltin tris(isooctyl mercaptoacetate).

In the context of environmental or biological degradation, Butyltin tris(isooctyl mercaptoacetate) can undergo dealkylation, leading to the formation of dibutyltin and monobutyltin derivatives. labrulez.commdpi.com The isooctyl mercaptoacetate ligands can also be cleaved. LC-MS/MS is particularly well-suited for identifying these metabolites. sciex.comsciex.com In this technique, the parent ion of a suspected metabolite is selected and then fragmented to produce a characteristic pattern of daughter ions, which can be used to confirm its identity.

For example, in the analysis of organotin compounds in environmental samples, LC-MS/MS methods have been developed to detect and quantify various butyltin species. mdpi.com While specific studies detailing the full range of metabolites for Butyltin tris(isooctyl mercaptoacetate) are scarce, the general degradation pathway for organotin stabilizers involves the loss of alkyl groups and the breakdown of the ligand structure. Pyrolysis-GC-MS has also been employed to study the thermal decomposition products of PVC stabilizers, which can provide insights into the degradation mechanisms of the additives themselves. chromatographyonline.commdpi.com

Table 3: Potential Degradation Products of Butyltin tris(isooctyl mercaptoacetate) Identifiable by Mass Spectrometry

| Potential Degradation Product | Analytical Approach |

| Dibutyltin bis(isooctyl mercaptoacetate) | LC-MS/MS |

| Monobutyltin (isooctyl mercaptoacetate) | LC-MS/MS |

| Dibutyltin dichloride/oxide | GC-MS (after derivatization) or LC-MS |

| Monobutyltin trichloride (B1173362)/oxide | GC-MS (after derivatization) or LC-MS |

| Isooctyl mercaptoacetate | GC-MS or LC-MS |

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of Butyltin tris(isooctyl mercaptoacetate) and its derivatives, such as monobutyltin (MBT) and dibutyltin (DBT), from complex environmental and biological matrices is critically dependent on the efficacy of the sample preparation and extraction protocols. These initial steps are designed to isolate and concentrate the target analytes, removing interfering substances that could compromise the analytical results. chromatographyonline.com The choice of method is dictated by the physicochemical properties of the analytes, the nature of the sample matrix, and the required sensitivity of the analysis. chromatographyonline.comnih.gov

A primary challenge in extracting organotin compounds is their varying polarity and volatility. thermofisher.com For instance, monobutyltin is highly polar and difficult to extract from aqueous media with solvent alone, whereas tributyltin and tetrabutyltin (B32133) are more lipophilic. gov.bc.ca To address this, various techniques have been developed and optimized.

Solvent Extraction: This is a conventional and widely used technique. It often involves mechanical shaking or ultrasonication to facilitate the transfer of analytes from the sample to an organic solvent. researchgate.net To enhance the extraction efficiency of polar species like MBT and DBT from solid matrices like sediment and soil, a complexing agent such as tropolone is often added to the extraction solvent. gov.bc.ca A common solvent mixture is diethyl ether and hexane. gov.bc.ca For tissue samples, a mixture of hexane, acetic acid, and tropolone has been utilized. epa.gov

Accelerated Solvent Extraction (ASE): ASE is a more advanced technique that employs elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet or sonication. thermofisher.com For the extraction of organotins from sediments, optimal conditions have been identified as 100 °C using a solvent mixture of methanol combined with 1 M sodium acetate (B1210297) and 1 M acetic acid. thermofisher.com

Solid-Phase Extraction (SPE) and Microextraction (SPME): SPE is commonly used for cleaning up and concentrating analytes from liquid samples. For aqueous samples, two-liter volumes can be acidified and passed through pre-prepared SPE discs to extract organotin compounds. epa.gov In recent years, miniaturized techniques have gained prominence for their efficiency and reduced environmental impact. nih.gov Solid-phase microextraction (SPME) is a solvent-free method where a fused silica (B1680970) fiber coated with a sorbent material is exposed to the sample (or its headspace) to adsorb the analytes. nih.gov Headspace single-drop microextraction (HS-SDME) is another technique where analytes are extracted from the sample's headspace into a micro-drop of an organic solvent. nih.govnih.gov These methods are often coupled with a derivatization step for subsequent gas chromatography analysis. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the sample and solvent in a closed vessel, accelerating the extraction process. researchgate.net It has been successfully applied to the quantitative extraction of organotin pollutants from solid matrices like sediments and biological tissues. researchgate.net

The following table summarizes various extraction protocols for organotin compounds in different matrices.

| Extraction Technique | Matrix | Key Reagents & Conditions | Target Analytes | Reference |

| Solvent Extraction | Soil/Sediment | Diethyl Ether:Hexane (80:20) with 0.2% tropolone; glacial acetic acid; NaOAc buffer. Shaken for 1 hour. | MBT, DBT, TBT | gov.bc.ca |

| Solvent Extraction | Biological Tissue | Hexane:Acetic acid:Tropolone (99:1:0.1 v/v); sonication; centrifugation. | Organotin cations | epa.gov |

| Accelerated Solvent Extraction (ASE) | Sediment | Methanol with 1 M sodium acetate & 1 M acetic acid (1:1); 100 °C; 1500 psi. | Mono- and diorganotins | thermofisher.com |

| Solid-Phase Extraction (SPE) | Water | Acidified water (HCl); solid-phase extraction discs. | Organotin cations | epa.gov |

| Headspace Single-Drop Microextraction (HS-SDME) | Seawater, Shellfish | In-situ derivatization with NaBEt₄; analysis of various parameters (pH, temperature, time). | MBT, DBT, TBT | nih.gov |

| Microwave-Assisted Extraction (MAE) | Sediment, Biota | HNO₃ or other acids; high temperature and pressure. | Organotin compounds | researchgate.netresearchgate.net |

Challenges in Organotin Speciation and Anionic Moiety Determination

The analysis of organotin compounds presents significant challenges, primarily related to the accurate speciation of the organotin cations and the identification of the associated anionic ligands. These challenges stem from the inherent chemical properties of the compounds and the limitations of current analytical methodologies. nih.gov

Challenges in Organotin Speciation:

Speciation analysis, which involves the separation and quantification of the individual organotin species (e.g., monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT)), is crucial because the toxicity and environmental fate of these compounds are highly dependent on the number of organic substituents attached to the tin atom. analchemres.orgtandfonline.com

Derivatization Requirement: A major hurdle in organotin analysis, particularly when using gas chromatography (GC), is the low volatility and thermal instability of the ionic organotin species. analchemres.org To overcome this, a derivatization step is typically required to convert the polar analytes into more volatile and thermally stable forms. analchemres.org Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt₄) or hydridization with sodium borohydride (NaBH₄). gov.bc.canih.gov This additional step can introduce variability and potential for analyte loss or alteration, affecting the accuracy of the speciation results. nih.gov For example, the derivatization efficiency can be lower for MBT compared to other butyltins, leading to an underestimation of its concentration. researchgate.net

Analyte Stability and Interconversion: During sample extraction, cleanup, and analysis, the organotin species can undergo degradation or interconversion. For instance, TBT can degrade to DBT, which can further degrade to MBT. nih.gov Isotope-dilution mass spectrometry (IDMS) has been employed to correct for such transformations by using isotopically labeled standards for each species. nih.govgcms.cz This technique allows for the calculation of decomposition factors and provides more accurate concentration measurements. nih.gov Sample storage is also a critical factor, as losses of organotins can occur over time, with stability depending on the matrix and storage conditions like temperature. nih.gov

Matrix Effects: Complex environmental matrices, such as sediments and biological tissues, contain a multitude of organic and inorganic compounds that can interfere with the analysis. researchgate.net These matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.net For example, fish tissues have been shown to exhibit a significant matrix effect, necessitating quantification via a matrix-matched calibration curve to ensure accuracy. researchgate.net Thorough sample cleanup, often using materials like silica gel, is necessary to minimize these interferences. gov.bc.ca

Chromatographic Separation: Achieving complete separation of all derivatized organotin species can be difficult, especially when multiple organotin types (e.g., butyltins, phenyltins, octyltins) are present in a single sample. analchemres.org High-resolution capillary GC columns are required to resolve the analytes effectively. gcms.cz Alternatively, high-performance liquid chromatography (HPLC) can be used, which has the advantage of not requiring a derivatization step. nih.govresearchgate.net However, LC-based methods may face limitations in sensitivity depending on the detector used. researchgate.net

Challenges in Anionic Moiety Determination:

A significant and often overlooked challenge is the determination of the complete structure of the parent organotin compound, including its anionic ligands, such as the isooctyl mercaptoacetate in Butyltin tris(isooctyl mercaptoacetate).

Focus on the Cation: The vast majority of environmental analytical methods are designed to determine the concentration of the organotin cation (e.g., the TBT⁺ ion) as this is the primary toxic component. epa.govnih.gov The sample preparation and derivatization procedures typically cleave the bond between the tin and the original anion. nih.gov For example, methods involving derivatization with Grignard reagents or sodium tetraethylborate result in the formation of fully alkylated, neutral tin species (e.g., Bu₃SnEt) for GC analysis, with the original anionic moiety being lost in the process. gov.bc.ca

Lack of "Complete Speciation" Methods: The term "speciation" in organotin analysis almost exclusively refers to distinguishing between the different cationic forms (MBT, DBT, TBT). nih.govnih.govgcms.cz There is a scarcity of validated methods designed for the "complete speciation" that would identify and quantify the parent compound, Butyltin tris(isooctyl mercaptoacetate), intact. The analysis of the original, non-volatile compound with its large functional groups is not feasible with standard GC-based methods.

Potential of LC-MS: Techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with soft ionization sources like electrospray ionization (ESI), offer the potential to analyze non-volatile and thermally labile compounds without derivatization. epa.govsciex.com In principle, LC-MS could be used to detect the intact Butyltin tris(isooctyl mercaptoacetate) or its initial dissociation products. However, the development and application of such methods for specific industrial organotin compounds with complex anions in environmental matrices are not widely reported in the literature, which tends to focus on legacy pollutants like TBT-chloride or oxide. epa.govsciex.com

The following table outlines the key challenges in the analysis of butyltin compounds.

| Challenge Area | Specific Issue | Analytical Implications | Potential Solutions | Reference |

| Speciation | Requirement for derivatization (e.g., ethylation) for GC analysis. | Introduces potential for errors, incomplete reactions, and analyte loss. | LC-MS methods to avoid derivatization; GC-MS/MS of underivatized chlorinated species; Isotope Dilution (IDMS). | epa.govanalchemres.orgresearchgate.net |

| Speciation | Degradation and interconversion of species (e.g., TBT → DBT). | Inaccurate quantification of individual species distribution. | Isotope-dilution GC-ICP-MS to calculate species-specific decomposition factors; proper sample storage. | nih.govnih.gov |

| Speciation | Interference from complex sample matrices. | Signal suppression or enhancement, leading to quantification errors. | Matrix-matched calibration standards; extensive sample cleanup procedures (e.g., silica gel). | gov.bc.caresearchgate.net |

| Anionic Moiety | Analytical focus on the organotin cation. | The original anionic ligand (e.g., isooctyl mercaptoacetate) is cleaved and not identified. | Most standard methods cannot provide this information. | epa.govnih.gov |

| Anionic Moiety | Lack of methods for "complete speciation" of the parent compound. | The identity of the original industrial product in a sample cannot be confirmed. | Development of specific LC-MS/MS methods for intact, non-volatile organotin compounds. | sciex.com |

Regulatory Science and Environmental Monitoring Frameworks for Butyltin Compounds

Inclusion in Chemical Assessment Programs and Priority Lists

Butyltin compounds are subject to evaluation under various international and national chemical assessment programs due to concerns about their environmental and health impacts. inchem.org A chemical may be considered a priority for assessment if it is of transboundary concern, has high production volume, dispersive use, and significant toxicity. inchem.org

The International Programme on Chemical Safety (IPCS), a joint program of the WHO, ILO, and UNEP, develops authoritative documents on chemical risk assessment to promote chemical safety. inchem.org Organotin compounds, due to their toxicity, have been a subject of such assessments. nih.govresearchgate.net For instance, the European Union's Water Framework Directive (WFD) lists tributyltin (TBT) compounds as priority hazardous substances, requiring monitoring and the establishment of environmental quality standards to protect aquatic ecosystems. europa.euanalchemres.org In the Philippines, the Priority Chemicals List (PCL) identifies substances that pose a potential risk to the public, workplace, and environment, necessitating regulation. emb.gov.ph

Specific assessments for monobutyltin (B1198712) compounds, including Butyltin tris(isooctyl mercaptoacetate) (MBT(IOMA)), have been conducted. The Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) carried out a human health tier II assessment for monobutyltin alkyl mercaptoacetates. industrialchemicals.gov.au This assessment grouped Butyltin tris(isooctyl mercaptoacetate) (CAS No. 25852-70-4) with its isomer, monobutyltin tris(2-ethylhexyl mercaptoacetate), due to their structural similarity and expectation of similar toxicological properties. industrialchemicals.gov.au The Organisation for Economic Co-operation and Development (OECD) has also assessed these compounds, creating a category for monobutyltin trichloride (B1173362) and selected thioglycolate esters based on their rapid conversion to monobutyltin trichloride in simulated gastric fluids. oecd.org These assessments often rely on data from commercial mixtures, which typically contain varying ratios of monobutyltin and dibutyltin (B87310) substances. industrialchemicals.gov.au

| Organization/Program | Designation | Relevant Butyltin Compounds | Key Findings/Rationale | Source |

|---|---|---|---|---|

| European Union Water Framework Directive (WFD) | Priority Hazardous Substance | Tributyltin compounds | Identified as posing a significant risk to the aquatic environment, requiring measures to phase out emissions. | europa.eu |

| Australian NICNAS (IMAP Framework) | Tier II Human Health Assessment | Monobutyltin alkyl mercaptoacetates (including Butyltin tris(isooctyl mercaptoacetate)) | Assessed as a group due to structural similarities. The final product is often a mixture with dibutyltin equivalents. | industrialchemicals.gov.auindustrialchemicals.gov.au |

| OECD SIDS Program | Category Assessment | Monobutyltin trichloride and selected thioglycolate esters (including Butyltin tris(isooctyl mercaptoacetate)) | Grouped based on structural similarities and rapid conversion to MBTC in gastric fluids. | oecd.org |

| US EPA TSCA | Health and Safety Data Reporting Rule | Monomethyltin tris(isooctylmercaptoacetate) | Requires manufacturers, importers, and processors to submit unpublished health and safety studies. | nih.gov |

Environmental Monitoring Strategies for Butyltin Species in Various Media

Effective monitoring of butyltin species is essential for understanding their distribution, persistence, and impact. Strategies often involve analyzing various environmental media where these compounds are likely to accumulate. researchgate.net Analytical methods typically require a combination of extraction, derivatization, separation, and detection to achieve the necessary sensitivity and specificity. researchgate.netgcms.cz

Butyltin compounds enter aquatic systems through pathways like industrial effluents, agricultural runoff, and leaching from products such as PVC pipes (B44673) and antifouling paints on ships. researchgate.netcdc.gov Monitoring in these systems focuses on water and sediment, as organotins are generally sparingly soluble in water and tend to partition to sediment. cdc.gov

Water: Monitoring butyltin concentrations in water can be challenging due to their often low levels. frontiersin.org Traditional grab sampling may result in concentrations below the limit of detection. frontiersin.org Therefore, integrative methods like passive sampling are employed, which can enrich trace concentrations over a deployment period of days to weeks, allowing for more reliable measurement. frontiersin.org Studies in various global aquatic environments, from the Chesapeake Bay to Chinese rivers and lakes, have confirmed the widespread presence of butyltin compounds. nih.govcapes.gov.br For instance, a study in the upper Yangtze River Estuary detected monobutyltin (MBT) and dibutyltin (DBT) in over 50% of surface water samples, with concentrations fluctuating based on rainfall and tidal patterns. frontiersin.org

Sediment: Sediments are considered a significant sink for organotin compounds. cdc.gov However, they are not a permanent sink, as mechanical resuspension from dredging or tidal fluxes can re-release these compounds into the water column. frontiersin.org Analyzing sediment cores can provide a historical record of contamination. nih.gov A study of a sediment core from the River Thames demonstrated that while tributyltin (TBT) concentrations were relatively low in most recent samples, historical deposition levels were significantly higher. nih.gov Analytical methods for sediment often involve solvent extraction, sometimes with a chelating agent like tropolone (B20159) to improve efficiency, followed by derivatization and analysis using techniques like gas chromatography-mass spectrometry (GC-MS). gov.bc.canih.gov

| Matrix | Monitoring Technique | Typical Analytes | Observed Concentration Ranges | Source |

|---|---|---|---|---|

| Freshwater (Lake) | Passive Sampling | MBT, DBT, TBT | MBT: 0.03-0.53 ng/L; DBT: 0.02-0.14 ng/L; TBT: 0.007-0.07 ng/L | frontiersin.org |

| Estuarine Water (Marina) | Grab Sampling (GC-AAS) | TBT | 48 ± 98 ng/L to 139 ± 166 ng/L | nih.gov |

| River Estuary Surface Water | Grab Sampling | Σ9 OTCs | 42.5 ± 54.0 to 421 ± 176 ng Sn/L | frontiersin.org |

| Harbour Sediment | GC-ICP-MS | TBT | 0.117 ± 0.073 µg/g to 17.5 ± 8.0 µg/g | nih.gov |

| Lake Sediment (Surface) | Not Specified | MBT, DBT, TBT | MBT: 8.6 µg/kg; DBT: 1.8 µg/kg; TBT: 0.9 µg/kg | frontiersin.org |

Butyltin compounds can contaminate terrestrial systems through the application of sewage sludge on agricultural fields and from landfill leachates. researchgate.net Monitoring in soil is crucial for understanding potential uptake by plants and subsequent entry into the food chain. Analytical methods for soil and sediment are often similar, involving extraction with a solvent mixture, derivatization, and instrumental analysis. gov.bc.ca Performance-based methods, such as British Columbia's "Organotins in Sediment/Soil by GC with MS Detection," allow laboratories to adopt alternative procedures as long as specified performance requirements for accuracy and precision are met. gov.bc.ca Techniques like gas chromatography combined with mass spectrometric detection (GC/MS, GC/MS/MS, or GC/ICPMS) are prescribed for the analysis. gov.bc.ca

Assessment of Environmental Exposure Pathways and Fluxes

Industrial Effluents: Manufacturing and processing facilities that use organotins as PVC stabilizers or catalysts can release these compounds into wastewater. rewe-group.comresearchgate.net

Antifouling Paints: The historical and, in some regions, continued use of TBT in marine paints is a major source of contamination in aquatic environments, released directly from ship hulls. researchgate.netu-tokyo.ac.jp

Agricultural Runoff: The use of certain organotins as pesticides can lead to contamination of soil and subsequent runoff into nearby water bodies. researchgate.net

Leaching from Consumer Products: Butyltins used as stabilizers in PVC products, such as pipes, and other plastics can leach into the environment, including drinking water distribution systems and landfills. cdc.govnih.gov

Once in the environment, butyltin compounds are distributed between water, sediment, and biota. Their movement (flux) is influenced by factors such as water currents, sediment resuspension, and degradation processes. frontiersin.org For example, studies in lakes have used moored current meters to estimate the transportation of butyltins within the water body. frontiersin.org The degradation of higher butyltins (like TBT) to DBT and MBT is a key process affecting the relative concentrations observed in environmental samples. nih.gov High ratios of TBT to its degradation products can indicate recent inputs into the environment. nih.govu-tokyo.ac.jp

Development of Standardized Testing Guidelines for Environmental Fate

To ensure consistency and comparability of data, standardized guidelines for testing the environmental fate of chemicals have been developed by international bodies. For organotin compounds, these guidelines are crucial for assessing properties like hydrolysis, adsorption/desorption, and biodegradation.

The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals. For instance, hydrolysis studies are conducted following specific protocols to determine a substance's stability in water at different pH levels. epa.gov The OECD has also published specific guidance on assessing the ecological risk of organometallic substances based on their environmental fate. oecd.org

The International Organization for Standardization (ISO) has also developed standards for the analysis of organotin compounds. These include:

ISO 17353:2004: Water quality — Determination of selected organotin compounds — Gas-chromatographic method. chromatographyonline.com

ISO 23161:2018: Soil quality — Determination of selected organotin compounds — Gas-chromatographic method. chromatographyonline.com

Furthermore, national bodies like the U.S. Environmental Protection Agency (EPA) have validated test methods, such as Method 8323-01 for determining organotins in water and biological tissues using liquid chromatography and mass spectrometry. chromatographyonline.com These standardized methods are essential for regulatory monitoring and for conducting the environmental fate studies needed for comprehensive risk assessments. dtic.mil Research continues to refine these methods, for example, by developing techniques that can analyze underivatized organotin compounds, simplifying sample preparation. analchemres.org

Future Research Directions in Butyltin Tris Isooctyl Mercaptoacetate Chemistry and Environmental Science

Development of Novel Sustainable Synthesis Routes

The traditional synthesis of organotin compounds, including Butyltin tris(isooctyl mercaptoacetate), often involves multi-step processes that can generate significant waste. Future research will increasingly focus on developing more sustainable and atom-economical synthesis routes. A primary area of exploration is the use of bio-based feedstocks. For instance, research is being directed towards utilizing fatty acids from renewable sources like soy, palm, and coconut oil to create "reverse ester" tin stabilizers. nordmann.global These bio-based alternatives are gaining traction as they align with the principles of green chemistry and can reduce the reliance on fossil fuels. nordmann.global

Another promising avenue is the development of novel catalytic systems that can improve the efficiency and selectivity of the synthesis process, thereby minimizing by-products. Research into more efficient catalysts for the esterification of mercaptoacetic acid and the subsequent reaction with butyltin precursors could lead to cleaner production methods. lupinepublishers.com The overarching goal is to create synthesis pathways that are not only economically viable but also have a significantly lower environmental footprint.

Investigation of Advanced Stabilization Mechanisms in Next-Generation Materials

Butyltin tris(isooctyl mercaptoacetate) has long been a workhorse as a heat stabilizer in polyvinyl chloride (PVC). iyte.edu.trresearchgate.net However, the demand for high-performance and specialty polymers is driving research into its role in next-generation materials. Future studies will likely investigate the compatibility and stabilization efficacy of this organotin compound in novel polymer blends and composites. This includes its application in advanced materials for sectors such as automotive, where lightweight and durable components are crucial, and in medical-grade polymers where high purity and stability are paramount. github.comdataintelo.com

Furthermore, there is a growing interest in understanding the synergistic effects of Butyltin tris(isooctyl mercaptoacetate) with other additives. Research into hybrid stabilizer systems, which could combine organotins with other organic or inorganic stabilizers, may lead to formulations with enhanced performance characteristics, such as improved UV resistance and long-term durability. credenceresearch.com This will require a deeper understanding of the chemical interactions between the different components of the stabilizer package and the polymer matrix at a molecular level.

Predictive Modeling of Environmental Fate and Global Transport

Understanding the environmental journey of Butyltin tris(isooctyl mercaptoacetate) and its degradation products is crucial for a comprehensive risk assessment. Future research will heavily rely on the development and refinement of predictive environmental fate models. researchgate.net These models aim to simulate the transport, distribution, and transformation of the compound in various environmental compartments, including soil, water, and sediment. nih.govnih.gov

A key focus will be on improving the accuracy of these models by incorporating more detailed data on the degradation pathways of Butyltin tris(isooctyl mercaptoacetate). Studies have shown that the degradation of butyltins in soil follows a stepwise loss of the butyl groups, with the persistence of the compound being dependent on the degree of substitution. nih.gov Future models will need to account for such complex degradation kinetics. Additionally, the development of linked modeling systems that can trace the compound from its source, through various environmental media, to its ultimate fate will be a significant area of research. taftlaw.com

Table 1: Key Parameters for Environmental Fate Modeling of Butyltin Compounds

| Parameter | Description | Relevance to Butyltin tris(isooctyl mercaptoacetate) |

| Degradation Rate | The speed at which the compound breaks down in the environment. | The degradation of butyltins is a key factor in determining their environmental persistence. nih.gov |

| Sorption Coefficient | The tendency of the compound to bind to soil and sediment particles. | This parameter influences the mobility of the compound in the environment. nih.gov |

| Bioaccumulation Factor | The extent to which the compound accumulates in living organisms. | Important for assessing the potential ecological impact of the compound. |

| Volatility | The tendency of the compound to evaporate into the atmosphere. | This affects the long-range transport potential of the compound. |

Exploration of Analytical Advancements for Ultratrace Detection and Speciation

The ability to detect and quantify Butyltin tris(isooctyl mercaptoacetate) and its various degradation products at very low concentrations is essential for effective environmental monitoring and regulatory compliance. Future research in analytical chemistry will focus on developing more sensitive and selective methods for ultratrace detection and speciation.

Techniques such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are at the forefront of this research, offering the potential for rapid and accurate quantification of multiple organotin species in a single analysis. speciation.net Recent developments have focused on optimizing separation techniques and detection parameters to achieve even lower detection limits. speciation.net Capillary electrophoresis (CE) is another promising technique that offers high-speed, high-efficiency separations of organotin compounds in their native chemical forms. nih.govunife.it Future work in this area will likely involve the development of novel preconcentration methods to further enhance the sensitivity of these techniques, allowing for the analysis of even the most challenging environmental samples. unife.it

Table 2: Emerging Analytical Techniques for Organotin Speciation

| Technique | Principle | Advantages for Butyltin Analysis | Future Research Focus |

| HPLC-ICP-MS | Chromatographic separation followed by elemental mass spectrometry. | High sensitivity and specificity for different tin species. speciation.net | Development of faster methods and improved separation of complex mixtures. speciation.net |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, low sample consumption, and direct analysis of aqueous samples. nih.govunife.it | Improving sensitivity and developing preconcentration techniques. unife.it |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass spectrometry. | Well-established technique with extensive libraries for compound identification. | Development of more efficient and less matrix-dependent derivatization methods. |

Contribution to Broader Organometallic Chemistry Research